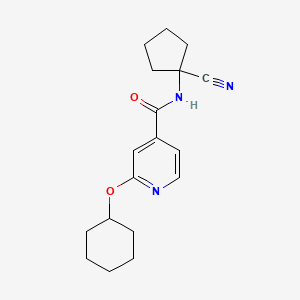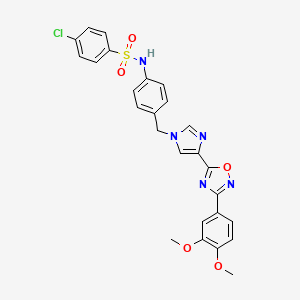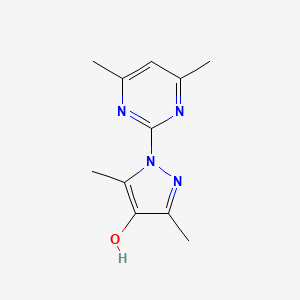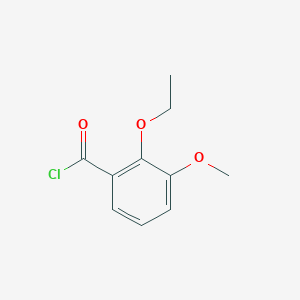
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide, also known as CCPA, is a chemical compound that belongs to the family of adenosine agonists. CCPA has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide selectively activates adenosine A1 receptors by binding to a specific site on the receptor. This binding leads to a conformational change in the receptor, which activates downstream signaling pathways. The exact mechanism of action of N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of adenylate cyclase and the activation of potassium channels.
Biochemical and physiological effects:
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of synaptic plasticity, and the regulation of cerebral blood flow. These effects are thought to be mediated by the activation of adenosine A1 receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide has several advantages as a research tool, including its high selectivity for adenosine A1 receptors and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for the use of N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide in scientific research. One area of interest is the development of more selective and potent adenosine A1 receptor agonists. Another area of interest is the investigation of the role of adenosine A1 receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide may have potential as a therapeutic agent for these disorders, although further research is needed to fully explore its potential.
Synthesemethoden
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-cyclohexyloxypyridine-4-carboxylic acid with 1-cyanocyclopentylamine. The resulting compound can be purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to selectively activate adenosine A1 receptors, which are widely distributed throughout the brain. This activation can lead to a variety of effects, including the inhibition of neurotransmitter release, the modulation of neuronal excitability, and the regulation of cerebral blood flow.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c19-13-18(9-4-5-10-18)21-17(22)14-8-11-20-16(12-14)23-15-6-2-1-3-7-15/h8,11-12,15H,1-7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEWQGCJCNKFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1-Cyanocyclopentyl)-2-(cyclohexyloxy)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B2701139.png)



![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)

![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)
![Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate](/img/structure/B2701150.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)
![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)


